![molecular formula C20H20FN3O2 B2551501 1-(4-fluorophenyl)-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)cyclopropanecarboxamide CAS No. 2034299-58-4](/img/structure/B2551501.png)
1-(4-fluorophenyl)-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)cyclopropanecarboxamide
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Overview
Description
1-(4-fluorophenyl)-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C20H20FN3O2 and its molecular weight is 353.397. The purity is usually 95%.
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Scientific Research Applications
Synthetic Chemistry Applications
The compound has been utilized in synthetic chemistry for the development of efficient synthesis methods. For instance, Zhou et al. (2021) established a high-yield synthetic method for a closely related compound through multi-step nucleophilic substitution reaction and ester hydrolysis, highlighting its utility in synthetic organic chemistry (Zhou et al., 2021).
Pharmacological Research
In pharmacological research, Schroeder et al. (2009) identified derivatives of the compound as potent and selective Met kinase inhibitors, demonstrating significant tumor stasis in cancer models, which suggests its potential in cancer therapy (Schroeder et al., 2009). Additionally, Jayarajan et al. (2019) synthesized derivatives through water-mediated reactions, which were explored for their non-linear optical (NLO) properties and molecular docking analyses, indicating potential applications in material science and as anticancer agents (Jayarajan et al., 2019).
Molecular Imaging
Lang et al. (1999) synthesized fluorinated derivatives for PET imaging of serotonin 1A receptors, providing tools for neuroscience research and the potential for diagnostic applications in brain disorders (Lang et al., 1999).
Materials Science
In materials science, Hsiao et al. (1999) discussed the synthesis and properties of aromatic polyamides containing the cyclohexane structure, derived from related compounds, showcasing their applications in creating high-performance materials due to their excellent thermal stability and solubility (Hsiao et al., 1999).
Mechanism of Action
Target of action
Compounds with similar structures have been found to inhibit the Fibroblast Growth Factor Receptor (FGFR) . FGFRs play an essential role in various types of tumors, making them an attractive target for cancer therapy .
Mode of action
The compound might bind to the FGFR, inhibiting its activity. This could prevent the receptor from sending signals that promote cell growth and division .
Biochemical pathways
The inhibition of FGFR could affect several downstream signaling pathways, including the RAS-MEK-ERK, PLCγ, and PI3K-Akt pathways . These pathways are involved in regulating cell proliferation, migration, and survival .
Result of action
The inhibition of FGFR and its downstream signaling pathways could lead to a decrease in cell proliferation and an increase in cell death, potentially slowing the growth of tumors .
properties
IUPAC Name |
1-(4-fluorophenyl)-N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]cyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O2/c21-16-5-3-15(4-6-16)20(7-8-20)19(26)23-12-14-10-17(13-22-11-14)24-9-1-2-18(24)25/h3-6,10-11,13H,1-2,7-9,12H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGKNGILQWXCLTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CN=CC(=C2)CNC(=O)C3(CC3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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